molecular formula C11H12BrNO B3204245 2-(4-bromophenyl)-N-cyclopropylacetamide CAS No. 1031747-34-8

2-(4-bromophenyl)-N-cyclopropylacetamide

Cat. No.: B3204245
CAS No.: 1031747-34-8
M. Wt: 254.12 g/mol
InChI Key: MMZYGTPOBPHAGU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a bromine-substituted phenyl ring at the 4-position and a cyclopropyl group attached to the acetamide nitrogen. Its molecular formula is C₁₁H₁₂BrNO, with a molar mass of 266.13 g/mol. The compound's structure combines aromatic and aliphatic features, making it a versatile intermediate in medicinal chemistry and drug discovery. The 4-bromophenyl group enhances electronic density, while the cyclopropyl moiety introduces steric constraints, influencing conformational stability and binding interactions .

Properties

IUPAC Name

2-(4-bromophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZYGTPOBPHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-cyclopropylacetamide typically involves the reaction of 4-bromobenzyl bromide with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the electrophilic carbon of the bromobenzyl bromide, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxides.

    Reduction: Reduced forms such as 2-(4-phenyl)-N-cyclopropylacetamide.

    Substitution: Substituted products such as 2-(4-azidophenyl)-N-cyclopropylacetamide or 2-(4-cyanophenyl)-N-cyclopropylacetamide.

Scientific Research Applications

2-(4-Bromophenyl)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Phenyl Ring
Compound Name Substituent Position/Group Molecular Formula Key Features
2-(4-Bromophenyl)-N-cyclopropylacetamide 4-Br on phenyl C₁₁H₁₂BrNO High electronic density at para position; cyclopropyl enhances rigidity .
2-(2-Bromophenyl)-N-cyclopropylacetamide 2-Br on phenyl C₁₁H₁₂BrNO Ortho substitution increases steric hindrance; reduced resonance stability .
2-(3-Bromophenyl)-N-cyclopropylacetamide 3-Br on phenyl C₁₁H₁₂BrNO Meta substitution alters electronic distribution; moderate steric effects .
2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide 4-Br (thio group), 4-Cl C₁₄H₁₁BrClNOS Sulfur substitution enhances nucleophilicity; Cl adds polarity .

Key Findings :

  • Positional Effects : Para-bromine optimizes electronic effects for aromatic interactions in target binding, while ortho- and meta-substitutions may hinder binding due to steric or electronic mismatches .
  • Functional Group Variations : Replacing oxygen with sulfur (e.g., thioacetamide in ) increases nucleophilicity but may reduce metabolic stability .
Modifications on the Acetamide Nitrogen
Compound Name N-Substituent Molecular Formula Impact on Properties
This compound Cyclopropyl C₁₁H₁₂BrNO Enhanced rigidity; improved metabolic resistance due to small, non-polar group .
2-(4-Bromophenyl)-N-(4-chlorophenyl)acetamide 4-Chlorophenyl C₁₄H₁₁BrClNO Bulkier substituent reduces solubility; potential for π-π stacking interactions .
2-(4-Bromophenyl)-N-[2-(butan-2-yl)phenyl]acetamide 2-(Butan-2-yl)phenyl C₁₈H₂₀BrNO Hydrophobic side chain increases lipophilicity; may improve blood-brain barrier penetration .

Key Findings :

  • Cyclopropyl vs. Aromatic Substituents : Cyclopropyl minimizes steric bulk compared to aromatic N-substituents, favoring interactions with deep binding pockets .
  • Hydrophobic Chains : Long alkyl chains (e.g., butan-2-yl in ) enhance lipophilicity but may reduce aqueous solubility .

Biological Activity

2-(4-bromophenyl)-N-cyclopropylacetamide is a compound of interest in pharmaceutical research due to its unique structural features, which include a bromophenyl group and a cyclopropyl moiety. These structural characteristics may contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the bromophenyl group demonstrate promising effects against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeEffective AgainstReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntibacterial, AntifungalGram-positive and Gram-negative bacteria, fungi
This compoundAntibacterialStaphylococcus aureus, E. coli

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound's activity is likely attributed to its ability to induce apoptosis or inhibit cell cycle progression.

Table 2: Anticancer Activity Findings

Cell LineIC50 Value (µM)Mechanism of ActionReference
MCF7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction modes of this compound with various biological targets. These studies utilize software like AutoDock and GLIDE to predict how the compound fits into the active sites of proteins associated with disease processes.

Findings:

  • The compound showed favorable binding energies with targets involved in cancer progression.
  • Specific interactions were noted with amino acid residues critical for receptor function, suggesting potential pathways for therapeutic development.

Research Insights

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For example:

  • Modifications on the cyclopropyl group can significantly alter pharmacokinetic properties, leading to improved efficacy and reduced toxicity.
  • The introduction of additional functional groups may enhance selectivity towards cancer cells while minimizing effects on normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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